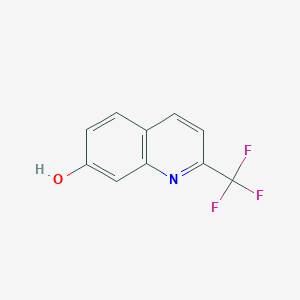

2-(Trifluoromethyl)quinolin-7-ol

Description

Significance of Trifluoromethylation in Heterocyclic Chemistry

The introduction of a trifluoromethyl group into a heterocyclic ring system is a widely employed strategy to modulate a molecule's properties. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group creates a strong electron-withdrawing inductive effect, which can influence factors such as acidity, basicity, and dipole moment. researchgate.net This, in turn, can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The process of trifluoromethylation can be achieved through various synthetic methods, including the use of nucleophilic, electrophilic, and radical trifluoromethylating agents. pnas.org The choice of method often depends on the specific heterocyclic substrate and the desired regioselectivity. The development of new and more efficient trifluoromethylation techniques remains an active area of research, driven by the increasing demand for novel fluorinated compounds in various scientific fields. nih.gov

Key Impacts of Trifluoromethylation on Heterocyclic Compounds:

| Property | Effect of Trifluoromethyl Group |

| Lipophilicity | Generally increases, which can enhance membrane permeability. |

| Metabolic Stability | Often improves due to the strength of the C-F bond, making the group resistant to oxidative metabolism. |

| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups. |

| Binding Interactions | The -CF3 group can participate in unique non-covalent interactions, influencing binding to biological targets. |

The Quinoline (B57606) Scaffold: A Versatile Framework in Advanced Chemical Synthesis

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and natural products. researchgate.net The quinoline ring system is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at multiple positions. nih.gov

Classic synthetic methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been known for over a century and continue to be utilized. rsc.org Modern synthetic chemistry has further expanded the toolbox for quinoline functionalization, enabling the precise and efficient synthesis of complex derivatives. nih.gov This versatility makes the quinoline scaffold an attractive starting point for the design and development of new molecules with tailored properties. nih.govnih.gov

Research Trajectories of 2-(Trifluoromethyl)quinolin-7-ol and Related Derivatives

The compound this compound and its derivatives are subjects of ongoing research interest due to the combined structural features of the trifluoromethyl group and the quinoline nucleus. While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, the broader class of trifluoromethyl-substituted quinolines is being actively investigated.

Research efforts in this area are often directed towards the synthesis of novel derivatives and the evaluation of their potential applications. For instance, the synthesis of various 5- and 7-trifluoromethyl-quinolines was reported as early as 1947. nih.gov More recent studies have focused on developing new synthetic routes to access a wider range of substituted trifluoromethylquinolines.

A key aspect of current research involves the exploration of the chemical reactivity of these compounds. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the hydroxyl group at the 7-position on the quinoline ring suggests a rich and varied chemical behavior, offering multiple sites for further functionalization. The investigation of derivatives such as 7-(trifluoromethyl)quinolin-2-amine (B1355436) and 2-chloro-7-(trifluoromethyl)quinoline (B1590414) provides insight into the synthetic accessibility and chemical properties of this class of compounds. chemsrc.com

Future research is likely to focus on the development of more efficient and regioselective synthetic methods for this compound and its analogues. Furthermore, a deeper investigation into their photophysical, electronic, and biological properties will be crucial for unlocking their full potential in various scientific and technological domains.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-4-2-6-1-3-7(15)5-8(6)14-9/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBLTDHXQBGGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301038 | |

| Record name | 2-(Trifluoromethyl)-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-81-8 | |

| Record name | 2-(Trifluoromethyl)-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Quinolin 7 Ol and Its Analogues

Strategies for the Introduction of the Trifluoromethyl Moiety

The synthesis of trifluoromethylated quinolines can be broadly categorized into two primary approaches: the direct trifluoromethylation of a pre-formed quinoline (B57606) ring system and the construction of the quinoline ring from precursors that already contain the trifluoromethyl group. The latter strategy, involving annulation reactions with trifluoromethyl-containing building blocks, has proven to be a particularly powerful and versatile approach. researchgate.net

Direct C-H trifluoromethylation of pre-existing (hetero)aromatic rings represents an atom-economical approach to installing the CF3 group. These methods often proceed via radical-based mechanisms. For instance, a bismuth-catalyzed C–H trifluoromethylation of heteroarenes using trifluoromethanesulfonyl chloride (CF3SO2Cl) under light irradiation has been developed. researchgate.net This process is believed to occur through an open-shell redox cycle at the bismuth center, initiated by the oxidative addition of CF3SO2Cl to a Bi(I) catalyst, followed by light-induced generation of a trifluoromethyl radical. researchgate.net Other methods utilize radical initiators or photoredox catalysis to generate CF3 radicals from sources like the Langlois reagent (sodium trifluoromethanesulfinate) for the functionalization of N-heterocycles. researchgate.net

Table 1: Examples of Direct Trifluoromethylation Reagents

| Reagent Name | Common Abbreviation | Precursor/Initiator |

|---|---|---|

| Trifluoromethanesulfonyl Chloride | CF3SO2Cl | Light, Bi-catalyst |

| Sodium Trifluoromethanesulfinate | Langlois' Reagent | Oxidant (e.g., TBHP) |

Constructing the quinoline skeleton using building blocks already bearing the trifluoromethyl group is a highly effective and widely employed strategy. researchgate.net This approach offers excellent control over regioselectivity, as the position of the CF3 group is predetermined by the starting material.

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecules like quinolines. While specific examples for 2-(Trifluoromethyl)quinolin-7-ol are not prevalent, the general strategy involves the synthesis of quinoline derivatives through multi-component reactions. For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to produce multiply substituted quinolines. organic-chemistry.org Adapting such methodologies to include trifluoromethylated starting materials, such as a trifluoromethyl-substituted nitrile or alkyne, represents a viable, though less explored, route. Another powerful method involves the palladium-catalyzed insertion of aryl isocyanide followed by a [4+1] cyclization to build the quinoline core. rsc.org

Photocatalysis and visible-light-mediated reactions have emerged as powerful tools in organic synthesis, offering mild and sustainable conditions. rsc.org These methods are particularly well-suited for generating radicals for cyclization reactions. A notable approach is the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes, which catalytically synthesizes 2-trifluoromethyl quinolines. nih.gov Another strategy involves the photocatalyst-free C–H γ,γ,γ-trifluoroalkylation of quinolines, where a trifluoromethyl radical, often generated from a source like Umemoto's reagent, adds to an alkene, followed by an intramolecular radical cyclization onto the quinoline ring. nih.govacs.org These methods provide rapid access to a variety of quinoline derivatives containing fluorinated groups. acs.org

Table 2: Visible Light-Induced Synthesis of Trifluoromethylated Quinolines

| Starting Materials | Radical Source | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Trifluoroacetimidoyl chlorides, Alkynes | N/A (Direct Irradiation) | Visible Light, Photocatalyst | 2-Trifluoromethyl quinolines | nih.gov |

The Friedländer synthesis is a classic, robust, and versatile method for constructing quinoline rings. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base. organic-chemistry.orgresearchgate.net This method is highly adaptable for the synthesis of trifluoromethylated quinolines by using a precursor containing a CF3 group.

A prominent example is the reaction of an ortho-trifluoroacetyl aniline (B41778) with a ketone or its derivative. acs.org For instance, an efficient copper-catalyzed annulation reaction between ketone oxime acetates and ortho-trifluoroacetyl anilines yields a variety of 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. acs.orgacs.org This demonstrates the power of using a trifluoromethylated building block in a modified Friedländer-type condensation. Similarly, the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives provides a route to 4-hydroxy-2-(trifluoromethyl)quinolines. researchgate.net

Table 3: Friedländer-Type Synthesis of Trifluoromethylated Quinolines

| Trifluoromethylated Precursor | Reaction Partner | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| ortho-Trifluoroacetyl aniline | Ketone Oxime Acetate | Cu(OAc)2, DCE, 100 °C | 2-Aryl-4-(trifluoromethyl)quinoline | acs.orgacs.org |

| Ethyl 4,4,4-trifluoroacetoacetate | Aniline | N/A (Thermal) | 4-Hydroxy-2-(trifluoromethyl)quinoline | researchgate.net |

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery. Asymmetric routes to chiral trifluoromethylated quinolines often involve the reduction of a prochiral quinoline substrate. A highly successful method is the asymmetric transfer hydrogenation of 3-(trifluoromethyl)quinolines. thieme-connect.com This reaction can be catalyzed by a chiral phosphoric acid, using a Hantzsch ester as the hydrogen source, to provide chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives with a stereogenic center bearing the trifluoromethyl group in high enantiomeric excess (up to 98% ee). thieme-connect.com These methods provide direct access to valuable chiral building blocks that are otherwise difficult to obtain. thieme-connect.comacs.orgdocumentsdelivered.com

Table 4: Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines

| Substrate (1) | Chiral Phosphoric Acid Catalyst | H-Source | Product (4) | Yield | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| 2-Phenyl-3-(trifluoromethyl)quinoline | (S)-TRIP | Hantzsch Ester | (S)-2-Phenyl-3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 95% | 94% | thieme-connect.com |

| 2-(4-Methoxyphenyl)-3-(trifluoromethyl)quinoline | (S)-TRIP | Hantzsch Ester | (S)-2-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 98% | 96% | thieme-connect.com |

Annulation Reactions Involving Trifluoromethyl-Containing Building Blocks

Regioselective Functionalization of the Quinoline Core

Achieving regioselectivity in the functionalization of the quinoline ring is a central challenge in the synthesis of this compound and its analogues. The electronic nature of the quinoline system, with its electron-deficient pyridine (B92270) ring and more electron-rich benzene (B151609) ring, dictates its reactivity towards various reagents. The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position further influences this reactivity.

Site-Specific Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. In the context of quinoline synthesis, a directing group can guide a strong base to deprotonate a specific adjacent position. For precursors to this compound, a hydroxyl or a protected hydroxyl group at the C7 position can direct metalation to the C8 position. This is typically achieved using organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C8 position with high regioselectivity.

Table 1: Examples of Directed ortho-Metalation of Quinolines

| Directing Group | Position | Metalating Agent | Electrophile | Resulting Substitution Position |

|---|---|---|---|---|

| OH | C7 | n-BuLi | R-X | C8 |

| OMe | C7 | sec-BuLi/TMEDA | DMF | C8-CHO |

Nucleophilic and Electrophilic Substitution Pathways at Quinoline Positions

The quinoline nucleus exhibits distinct reactivity towards nucleophilic and electrophilic substitutions. The pyridine ring is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while the benzene ring is more prone to electrophilic substitution, primarily at the C5 and C8 positions.

Electrophilic Aromatic Substitution (SEAr): The introduction of substituents onto the carbocyclic ring of the quinoline system is often achieved through electrophilic aromatic substitution. For a 2-(trifluoromethyl)quinoline (B1226531) scaffold, electrophilic attack is directed towards the C5 and C8 positions. The presence of a hydroxyl group at C7 in this compound would further direct incoming electrophiles to the C6 and C8 positions.

Nucleophilic Aromatic Substitution (SNAr): The C2 and C4 positions of the quinoline ring are activated towards nucleophilic attack, especially when a suitable leaving group is present. While the C2 position in the target molecule is already substituted, SNAr reactions are crucial for the synthesis of analogues by modifying precursors that have a leaving group at other positions, or in the initial construction of the quinoline ring itself.

Reductive Transformations of the Quinoline Ring System

The reduction of the quinoline ring system provides access to dihydro- and tetrahydroquinoline analogues, which are of significant interest. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Catalytic hydrogenation, typically employing catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), generally leads to the complete reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinolines. More selective reductions can be achieved with other reagents. For instance, sodium borohydride (B1222165) (NaBH₄) can selectively reduce the C=N bond to afford 1,2-dihydroquinolines.

Table 2: Common Reductive Transformations of the Quinoline Ring

| Reducing Agent | Product Type |

|---|---|

| H₂, Pd/C | 1,2,3,4-Tetrahydroquinoline |

| NaBH₄ | 1,2-Dihydroquinoline |

| LiAlH₄ | 1,2-Dihydroquinoline |

Synthetic Handling of Intermediates and Product Derivatization

The multi-step synthesis of this compound necessitates careful handling of intermediates. The stability of these compounds under various reaction conditions is a key consideration. For instance, the acidic proton of the C7-hydroxyl group may require protection during certain synthetic steps. Common protecting groups include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), which can be selectively removed later in the synthetic sequence.

Once synthesized, this compound serves as a versatile platform for further derivatization. The C7-hydroxyl group is a convenient handle for introducing new functionalities through reactions such as etherification or esterification. Additionally, the quinoline ring itself can be further functionalized using late-stage C-H activation or cross-coupling reactions, allowing for the generation of a diverse library of analogues for further investigation.

Table 3: Examples of Derivatization Reactions of this compound

| Functional Group for Derivatization | Reagent | Reaction Type | Resulting Derivative |

|---|---|---|---|

| C7-OH | Alkyl halide, Base | Williamson Ether Synthesis | C7-O-Alkyl |

| C7-OH | Acyl chloride, Base | Esterification | C7-O-Acyl |

High-Resolution Spectroscopic Characterization

Spectroscopic methods offer empirical data on the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group at the C2 position and the electron-donating hydroxyl group at the C7 position. Protons on the pyridine ring (positions 3 and 4) will likely appear at a lower field compared to those on the benzene ring (positions 5, 6, and 8) due to the electronegativity of the nitrogen atom. The hydroxyl proton will present a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group (C2) is expected to show a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will reflect the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum will provide a characteristic signal for the trifluoromethyl group. The chemical shift of the CF₃ group in 2-(trifluoromethyl)quinoline has been reported to be around -65.9 ppm (relative to an external standard) beilstein-journals.org. The presence of the hydroxyl group at the 7-position may cause a slight shift in this value. The sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a valuable probe for studying intermolecular interactions nih.gov.

Dynamic phenomena, such as rotational isomerism, which can be observed in some substituted quinolines, could potentially be studied using variable-temperature NMR experiments. However, for a relatively rigid structure like this compound, such phenomena are less likely.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.0 - 8.2 | 120 - 122 |

| H-4 | 7.4 - 7.6 | 135 - 137 |

| H-5 | 7.2 - 7.4 | 118 - 120 |

| H-6 | 7.0 - 7.2 | 115 - 117 |

| H-8 | 7.8 - 8.0 | 128 - 130 |

| OH | 9.0 - 10.0 (variable) | - |

| C-2 | - | 145 - 147 (q) |

| C-3 | 8.0 - 8.2 | 120 - 122 |

| C-4 | 7.4 - 7.6 | 135 - 137 |

| C-4a | - | 125 - 127 |

| C-5 | 7.2 - 7.4 | 118 - 120 |

| C-6 | 7.0 - 7.2 | 115 - 117 |

| C-7 | - | 155 - 157 |

| C-8 | 7.8 - 8.0 | 128 - 130 |

| C-8a | - | 148 - 150 |

| CF₃ | - | 123 - 125 (q) |

Note: Predicted values are based on data from analogous compounds such as 7-hydroxyquinoline (B1418103) and 2-(trifluoromethyl)quinoline. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Mode Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-F stretching mode may also be Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| C=C / C=N stretch | 1400 - 1650 | Medium-Strong | Strong |

| O-H bend | 1300 - 1450 | Medium | Weak |

| C-F stretch | 1100 - 1300 | Strong | Medium |

| C-H out-of-plane bend | 750 - 900 | Strong | Weak |

Note: Predicted frequencies are based on data from analogous hydroxyquinoline and trifluoromethyl-substituted aromatic compounds. nih.govscialert.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice.

Although a crystal structure for this compound is not publicly available, data from related structures, such as 7-iodo-8-hydroxyquinoline, can provide valuable insights researchgate.net. The quinoline ring system is expected to be largely planar. The hydroxyl group at the C7 position would likely participate in intermolecular hydrogen bonding, influencing the crystal packing. The trifluoromethyl group's conformation and its interactions with neighboring molecules would also be clearly delineated.

Table 3: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | Precise values for all bonds (e.g., C-C, C-N, C-O, C-F) |

| Bond Angles (°) | Precise values for all angles (e.g., C-C-C, C-N-C) |

| Torsion Angles (°) | Information on planarity and substituent orientation |

| Hydrogen Bonding | Details of intermolecular O-H···N or O-H···O interactions |

| π-π Stacking | Distances and geometry of aromatic ring interactions |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study.

Quantum Chemical and Theoretical Investigations

Computational chemistry provides a powerful complement to experimental data, offering insights into the geometric, electronic, and energetic properties of molecules.

Density Functional Theory (DFT) for Geometric Optimization, Electronic Structure, and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. rsc.orgmdpi.comresearchgate.netaip.orgrsc.org Geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield a low-energy conformation of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

DFT calculations can also be used to predict the vibrational frequencies, which, after appropriate scaling, can aid in the assignment of experimental IR and Raman spectra. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic properties and reactivity of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and electronic excitation properties.

Table 4: Predicted DFT (B3LYP/6-311++G(d,p)) Parameters for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Optimized Bond Length C2-CF₃ (Å) | ~1.50 |

| Optimized Bond Length C7-OH (Å) | ~1.36 |

| HOMO Energy (eV) | -6.0 to -6.5 |

| LUMO Energy (eV) | -1.5 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.0 - 4.5 |

| Dipole Moment (Debye) | 2.0 - 3.0 |

Note: Predicted values are based on DFT calculations performed on analogous substituted quinoline molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Mechanisms

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. nih.govnih.govresearchgate.netresearchgate.netproquest.com These methods are crucial in rational drug design and for understanding the mechanism of action of bioactive compounds.

For this compound, molecular docking could be employed to predict its binding mode and affinity within the active site of a specific biological target. The simulation would identify key intermolecular interactions, such as hydrogen bonds between the hydroxyl group or the quinoline nitrogen and amino acid residues, as well as hydrophobic and aromatic interactions involving the quinoline ring and the trifluoromethyl group.

Molecular dynamics simulations can then be used to study the stability of the predicted ligand-target complex over time, providing a more dynamic picture of the binding event and allowing for the calculation of binding free energies.

Table 5: Key Aspects of Molecular Docking and Dynamics Simulations for this compound

| Simulation Aspect | Information Gained |

|---|---|

| Molecular Docking | |

| Binding Pose/Conformation | Predicted orientation of the ligand in the active site. |

| Binding Affinity (Score) | Estimation of the strength of the ligand-target interaction. |

| Key Interactions | Identification of hydrogen bonds, hydrophobic interactions, π-π stacking, etc. |

| Molecular Dynamics | |

| Complex Stability | Assessment of the stability of the binding pose over time (e.g., RMSD). |

| Conformational Changes | Analysis of ligand and protein flexibility upon binding. |

| Binding Free Energy | More accurate estimation of binding affinity (e.g., MM/PBSA, MM/GBSA). |

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Fluorine Close Contact Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, allowing for a detailed examination of how molecules interact with their neighbors. The analysis generates a three-dimensional surface colored according to normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals limit, and blue regions show contacts longer than the van der Waals radii (weaker interactions). nih.gov

For this compound, the Hirshfeld surface is expected to be dominated by several key interactions due to the presence of hydrogen, carbon, nitrogen, oxygen, and fluorine atoms. The corresponding two-dimensional fingerprint plots quantify the relative contributions of these interactions to the total surface area. The most significant contacts anticipated for this molecule include H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table presents hypothetical data based on typical findings for similar fluorinated heterocyclic compounds.

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| F···H/H···F | 5 - 15 |

| N···H/H···N | 5 - 10 |

| F···F | 1 - 5 |

| C···C | < 1 |

Theoretical Electronic Transitions and Photophysical Property Prediction

(e.g., Excited-State Proton Transfer)

Computational chemistry, particularly using Time-Dependent Density Functional Theory (TD-DFT), provides profound insights into the electronic transitions and photophysical properties of molecules like 2-(Trifluoromethyl)quinolin-7-ol. bas.bgrjptonline.org These theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies and oscillator strengths of vertical electronic excitations from the ground state. For this molecule, the primary electronic transitions observed in the UV-Vis region are attributed to π → π* transitions within the aromatic quinoline (B57606) ring system. nih.gov

Table 2: Predicted Theoretical Electronic Transitions for this compound This table contains representative theoretical data for the primary electronic transitions.

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~350 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | ~310 | 0.20 | HOMO-1 → LUMO |

| S₀ → S₃ | ~280 | 0.30 | HOMO → LUMO+1 |

A particularly interesting photophysical process predicted for this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov The molecule possesses both a proton-donating hydroxyl (-OH) group and a proton-accepting quinoline nitrogen atom. Upon photoexcitation, the acidity of the phenolic proton increases significantly, while the basicity of the nitrogen atom in the quinoline ring is enhanced. semanticscholar.org

This change in electronic distribution facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer in the excited state. nih.govsemanticscholar.org This process can be computationally modeled by mapping the potential energy surface of the first excited state, which helps to determine the energy barrier for the proton transfer. The ESIPT phenomenon is often characterized by a large Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra. This occurs because absorption happens from the ground-state enol form, while emission can occur from the lower-energy, structurally relaxed keto-tautomer. nih.gov In some cases, dual fluorescence may be observed, with emissions from both the locally excited enol form and the tautomeric keto form. semanticscholar.org

Mechanistic Insights into Chemical Reactivity and Transformations

Reaction Mechanism Elucidation for Trifluoromethylation and Annulation Processes

The synthesis of trifluoromethylated quinolines, including 2-(Trifluoromethyl)quinolin-7-ol, often involves strategic trifluoromethylation and annulation reactions. Understanding the mechanisms of these processes is crucial for optimizing reaction conditions and achieving desired regioselectivity.

Trifluoromethylation Mechanisms: The introduction of a trifluoromethyl (CF3) group onto a quinoline (B57606) scaffold can be achieved through various methods, each with its own mechanistic pathway. wikipedia.org

Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF3) can act as a source of the trifluoromethyl anion (CF3-). wikipedia.org The reaction with an appropriate quinoline precursor, often activated to be more electrophilic, proceeds through a nucleophilic attack mechanism. For instance, the C-3 selective trifluoromethylation of quinolines can be achieved by activating the pyridine (B92270) ring through hydrosilylation, forming an N-silyl enamine intermediate. This intermediate then reacts with an electrophilic CF3+ source. thieme-connect.com

Radical Trifluoromethylation: Radical processes offer another avenue for trifluoromethylation. For example, the use of Togni's reagent in the presence of a copper catalyst can generate a CF3 radical. This radical can then add to an alkene, leading to a trifluoromethylated product. orientjchem.org Mechanistic studies suggest that the reaction can proceed through the formation of a hypervalent iodine(III) intermediate when using reagents like PIDA (phenyliodine diacetate) and TMSCF3. orientjchem.org

Annulation Processes in Quinoline Synthesis: The formation of the quinoline ring system itself, known as annulation, is a key step. The Combes quinoline synthesis, for example, involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to yield the quinoline product. wikipedia.org The regioselectivity of the Combes synthesis, determining whether a 2-CF3 or 4-CF3 substituted quinoline is formed, is significantly influenced by the steric effects of the substituents on the β-diketone and the electronic properties of the aniline. wikipedia.org

More recent developments in quinoline synthesis include novel annulation strategies such as [3+1+1+1] annulation using dimethyl sulfoxide (B87167) (DMSO) as a dual-methine synthon and paired electrolysis-enabled cascade annulations. organic-chemistry.orgnih.gov These methods offer alternative mechanistic pathways to construct the quinoline core. organic-chemistry.orgnih.gov

Mechanistic Principles of Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

The reduction of the quinoline ring, particularly in an enantioselective manner, is of significant interest for the synthesis of chiral tetrahydroquinolines. Both asymmetric catalytic hydrogenation and transfer hydrogenation have been employed for this purpose, and their mechanisms have been a subject of detailed investigation.

Asymmetric Catalytic Hydrogenation: The asymmetric hydrogenation of quinolines often utilizes chiral transition metal complexes, such as those based on ruthenium or iridium. nih.govacs.org Mechanistic studies have revealed that the reduction of quinoline does not typically follow a concerted mechanism. Instead, it often proceeds via a stepwise process involving the transfer of a proton (H+) and a hydride (H-). nih.govacs.org

For instance, with chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes, the hydrogenation of quinoline is proposed to occur outside the coordination sphere of the metal. nih.gov The enantioselectivity is believed to arise from a CH/π interaction between the η6-arene ligand of the catalyst and the fused phenyl ring of a dihydroquinoline intermediate within a 10-membered ring transition state. nih.govacs.org

Interestingly, the chemoselectivity of hydrogenation can be directed towards either the pyridine or the carbocyclic ring of the quinoline system depending on the catalyst and substrate. dicp.ac.cnrsc.org For example, a Ru(η3-methallyl)2(cod)–PhTRAP catalyst has been shown to selectively hydrogenate the carbocyclic ring of 8-substituted quinolines. dicp.ac.cnrsc.org

Asymmetric Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas, often employing a hydrogen donor like formic acid or isopropanol. thieme-connect.comrsc.org The mechanism of ATH of quinolines is also believed to involve the reduction of a protonated quinoline species. thieme-connect.com The pH of the reaction medium can, therefore, play a crucial role in the reaction's efficiency. thieme-connect.com

With chiral phosphoric acid catalysts, the proposed mechanism for the transfer hydrogenation of 2-alkenyl quinolines involves the initial formation of a quinolinium salt. nih.gov The catalyst then mediates the asymmetric transfer of a hydride from a Hantzsch ester to the quinolinium ion, with the catalyst activating the Hantzsch ester through hydrogen bonding. nih.gov

| Catalyst System | Proposed Mechanistic Feature | Reaction Type |

| Chiral cationic Ru(II)/diamine complexes | Stepwise H+/H- transfer outside the coordination sphere; CH/π interaction in transition state. nih.govacs.org | Asymmetric Hydrogenation |

| Ru(η3-methallyl)2(cod)–PhTRAP | Selective hydrogenation of the carbocyclic ring. dicp.ac.cnrsc.org | Asymmetric Hydrogenation |

| Rhodium/Noyori Ts-dpen ligand complex | Reduction of protonated quinoline species. thieme-connect.com | Asymmetric Transfer Hydrogenation |

| Chiral phosphoric acid | Formation of a quinolinium salt; catalyst activates Hantzsch ester via H-bonding. nih.gov | Asymmetric Transfer Hydrogenation |

Proton Transfer Mechanisms in 7-Hydroxyquinoline (B1418103) Systems

7-Hydroxyquinoline (7-HQ), the parent structure of this compound, is a well-studied model system for understanding proton transfer (PT) processes, particularly excited-state proton transfer (ESPT). In its excited state, the hydroxyl group of 7-HQ becomes more acidic, and the quinoline nitrogen becomes more basic, facilitating proton transfer. acs.org

The mechanism of proton transfer in 7-HQ systems can be either intramolecular or intermolecular, often mediated by solvent molecules. mdpi.comresearchgate.net

Solvent-Mediated Proton Transfer: In protic solvents like methanol (B129727), ESPT in 7-HQ is often not a direct intramolecular process but requires the participation of solvent molecules to form a "proton wire" or bridge between the distant hydroxyl and nitrogen atoms. nih.govacs.org The rate of this proton transfer can be influenced by the solvent's viscosity and its ability to form organized hydrogen-bonded networks. nih.govacs.org Studies have shown that the formation of a dimeric chain of methanol molecules is necessary to relay the proton. nih.govacs.org

Proton Vacancy vs. Excess Proton Pathways: The addition of a base, such as formate, can alter the proton transfer pathways. nih.govacs.org Two main pathways have been identified: an "excess proton" transfer pathway, where the added base can act as a proton carrier, and a "proton vacancy" transfer pathway, which predominantly involves the solvent. nih.govacs.org

Hydrogen-Atom Transfer vs. Proton Transfer: In clusters with ammonia, computational studies have explored the competition between hydrogen-atom transfer and proton transfer mechanisms in the excited state of 7-HQ. nih.gov Both mechanisms may be competitive, with the specific pathway depending on the molecular geometry and electronic state. nih.gov

The study of these proton transfer dynamics is often carried out using time-resolved fluorescence spectroscopy, which can distinguish between the emission from the normal (enol) form and the tautomeric (keto) form resulting from proton transfer. nih.gov

Fluxional Behavior and Tautomerism Studies in Trifluoromethylated Quinoline Derivatives

Tautomerism in 7-Hydroxyquinoline Derivatives: 7-Hydroxyquinoline and its derivatives can exist in different tautomeric forms, most notably the enol and keto forms. acs.orgacs.org The equilibrium between these tautomers is a fundamental aspect of their chemical behavior. libretexts.orgmasterorganicchemistry.com

Keto-Enol Tautomerism: The enol form, with the hydroxyl group, is generally the more stable tautomer for 7-hydroxyquinoline under normal conditions. acs.orgacs.orglibretexts.org However, upon electronic excitation, the equilibrium can shift, favoring the formation of the keto tautomer through excited-state proton transfer. acs.orgacs.org This photoinduced tautomerization is a key feature of 7-HQ chemistry. The stability of the keto tautomer can be influenced by the environment; for instance, it has been observed in the ground state in viscous media. acs.org

Influence of Substituents: The presence of substituents, such as a trifluoromethyl group, can influence the tautomeric equilibrium. The electron-withdrawing nature of the CF3 group can affect the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby modulating the proton transfer process and the relative stabilities of the tautomers. beilstein-journals.org Studies on related 7-hydroxy-8-(azophenyl)quinoline systems have shown that substituents can significantly impact the tautomeric equilibrium, with some derivatives existing as a single tautomer in solution. nih.govnih.gov

Fluxional Behavior: The term "fluxional behavior" refers to dynamic processes where atoms in a molecule interchange their positions. In the context of quinoline derivatives, this can relate to the interconversion of tautomers or other conformational changes. For some complex metallaborane compounds containing ligands derived from boranes, fluxional processes involving the exchange of hydrogen and boron atoms have been observed and studied using NMR spectroscopy. mdpi.com While not directly studying this compound, these studies highlight the types of dynamic behavior that can be investigated in complex molecules. mdpi.com

| Compound/System | Phenomenon | Key Findings |

| 7-Hydroxyquinoline | Keto-Enol Tautomerism | Enol form is more stable in the ground state; photo-excitation can lead to the keto form via ESPT. acs.orgacs.orglibretexts.org |

| 7-Hydroxyquinoline in viscous media | Keto Tautomer Stability | The keto tautomer has been observed in the ground state in viscous environments. acs.org |

| 7-Hydroxy-8-(azophenyl)quinoline | Substituent Effects on Tautomerism | Substituents can significantly alter the tautomeric equilibrium, sometimes favoring a single tautomeric form. nih.govnih.gov |

Advanced Applications in Chemical Sciences and Research

Catalysis and Organometallic Chemistry

The synthesis and functionalization of the quinoline (B57606) ring are central to accessing a wide array of compounds with significant chemical and biological properties. Transition-metal catalysis has become an indispensable tool for these transformations, offering efficient and selective routes.

Transition-Metal-Catalyzed Reactions in Quinoline Synthesis and Derivatization (e.g., Palladium, Ruthenium, Copper, Cobalt)

Transition-metal-catalyzed reactions are fundamental to the synthesis of complex heterocyclic compounds like quinolines, providing efficient and reliable methods for their construction. These catalytic systems have streamlined the synthesis of numerous pharmaceutical ingredients. While classical condensation procedures exist, catalytic alternatives have emerged as highly effective.

Methodologies for quinoline synthesis often involve cascade reactions where the catalyst plays a crucial role in bond cleavage and formation. For instance, a transition-metal-free approach for synthesizing functionalized quinolines from lignin β-O-4 model compounds involves selective C-O bond cleavage, dehydrogenation, aldol condensation, and C-N bond formation to construct the heterocyclic ring.

In the context of derivatization, transition metals are employed in various coupling reactions. Palladium catalysts, for example, are used in coupling-cyclization reactions to construct axially chiral 2-aryl quinazolinones, a related class of heterocycles. Manganese(I)-catalyzed reactions have also been developed for the direct synthesis of quinazolines through an acceptorless dehydrogenative coupling strategy, highlighting the versatility of different transition metals in synthesizing these scaffolds. The development of heterogeneous catalysts, such as sodium phosphotungstate-doped OMS-2, aims to overcome the limitations of traditional methods by avoiding toxic solvents and unstable reagents.

Asymmetric Catalysis for Enantioselective Synthesis of Quinoline Derivatives

The development of chiral quinoline derivatives is of paramount importance, as enantiomers often exhibit distinct biological activities. Asymmetric catalysis provides the most efficient route to these enantiomerically pure compounds.

A significant advancement in this area is the asymmetric hydrogenation of quinolines catalyzed by chiral cationic transition metal complexes. Specifically, phosphorus-free chiral cationic Ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes have proven highly effective for the hydrogenation of a wide range of quinoline derivatives, yielding products with good to excellent stereoselectivity. The mechanism of this reaction is distinct from ketone hydrogenation, proceeding through a stepwise H+/H- transfer process. The enantioselectivity is believed to arise from a CH/π attraction between the catalyst's arene ligand and the fused phenyl ring of the quinoline substrate within a defined transition state.

Furthermore, pyridine-oxazoline (PyOx) type ligands are recognized as privileged structures in asymmetric catalysis. Ligands featuring a trifluoromethyl group on the pyridine (B92270) ring are particularly effective due to their electronic properties. Palladium(II) complexes with these ligands have demonstrated high catalytic activity and enantioselectivity in reactions such as the addition of arylboronic acids to cyclic N-sulfonylketimines, showcasing their potential for creating chiral centers in heterocyclic systems.

Medicinal Chemistry Research: Mechanistic and Structure-Activity Relationship (SAR) Investigations

The 2-(trifluoromethyl)quinoline (B1226531) scaffold is a key pharmacophore in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making these derivatives potent candidates for various therapeutic targets.

Structure-Activity Relationship Studies for Enzyme Inhibition and Receptor Agonism (e.g., Matrix Metalloproteinase-2, TLR7)

Matrix Metalloproteinase-2 (MMP-2) Inhibition: Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in remodeling the extracellular matrix (ECM). MMP-2, in particular, plays a critical role in cancer progression by degrading ECM proteins, which facilitates tumor invasion and metastasis. Consequently, MMP-2 is a significant target for anticancer drug development. Inhibition of MMP-2 has been shown to reduce the proliferation, migration, and invasion of cancer cells in vitro. Various classes of compounds have been investigated as MMP-2 inhibitors. For example, certain flavonoids can inhibit MMP-2 and MMP-9 at physiologically relevant concentrations. Additionally, Ruthenium(II) polypyridyl complexes have demonstrated the ability to inhibit both MMP-2 and MMP-9 enzyme activities, with IC50 values in the low micromolar range.

Toll-like Receptor 7 (TLR7) Agonism and Antagonism: Toll-like receptor 7 (TLR7) is a pattern recognition receptor crucial to the innate immune system. Modulation of TLR7 activity with small molecules—either agonists or antagonists—is a promising therapeutic strategy for a range of diseases, including cancers and autoimmune disorders.

Quinoline-based structures have been identified as potent TLR7 antagonists. For instance, Enpatoran, a quinoline derivative, is under clinical investigation as a TLR7 antagonist for autoimmune diseases like SLE. Structure-activity relationship (SAR) studies on benzanilide-based TLR7 antagonists revealed the importance of three closely linked phenyl rings, with one ring being substituted by two trifluoromethyl groups, for potent inhibitory activity.

Conversely, novel selective TLR7 agonists have been developed based on a pyrazolopyrimidine core. These compounds induce the secretion of various pro-inflammatory cytokines and have shown strong synergistic antitumor activity when combined with checkpoint inhibitors like aPD1 in preclinical models. The SAR for these agonists has been guided by structure-based design to improve potency and metabolic stability.

| Compound Type | Core Structure | Target | Observed Activity | Reference |

|---|---|---|---|---|

| Agonist | Pyrazolopyrimidine | TLR7 | Potent receptor activity; induces cytokine secretion (IL-6, TNFα, IFNα). | |

| Agonist | Imidazoquinoline | TLR7 | Induces IFNα in human peripheral blood mononuclear cells (EC50 = 0.14 μM). | |

| Antagonist | Quinoline | TLR7 | Under phase II clinical investigation for SLE. | |

| Antagonist | Benzanilide | TLR7/8 | Micromolar inhibitory activity (IC50 = 5.1 μM for TLR7). Substitution with trifluoromethyl groups is important for activity. |

Molecular Basis of Biological Activity in In Vitro Systems (e.g., Antiviral Activity, Antibacterial Activity, Anticancer Activity)

The incorporation of a trifluoromethyl group into a quinoline ring significantly influences its biological activity profile.

Antiviral Activity: The introduction of fluorine atoms, and particularly trifluoromethyl (CF3) groups, into nucleoside analogs and other heterocyclic structures is a well-established strategy for enhancing antiviral properties. This modification can increase metabolic stability and alter the electronic properties of the molecule, leading to improved interaction with viral targets. For example, trifluoromethylthiolane derivatives have been shown to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). In another study, certain 3-aryl-triazolo[4,5-d]pyrimidin-7(6H)-ones were identified as selective inhibitors of Chikungunya virus (CHIKV) replication, with evidence suggesting they target the viral capping enzyme nsP1.

Exploration of Trifluoromethyl Group's Influence on Molecular Recognition and Binding

The trifluoromethyl group plays a pivotal role in dictating the intermolecular forces that govern molecular recognition and crystal packing. Its presence can lead to a variety of non-covalent interactions, such as hydrogen bonds, halogen bonds, and other short-range contacts that stabilize molecular assemblies.

The introduction of a CF₃ group can enhance lipophilicity and metabolic stability in drug molecules. researchgate.net In the context of molecular binding, computational studies have explored how trifluoromethylated quinolines interact with biological targets. For instance, 3-[3-(Trifluoromethyl)phenyl]quinoline has been identified as a compound that binds favorably to both the Spike-ACE2 protein complex and the TMPRSS2 protease, which are relevant to SARS-CoV-2. osti.gov The binding is often facilitated by π-π stacking interactions involving the quinoline ring and hydrogen bonds. nih.gov The electronegative nature of the CF₃ group influences the electrostatic potential of the molecule, guiding its interaction with protein binding pockets. osti.gov

Analysis of crystal structures reveals that the CF₃ group can participate in various intermolecular close contacts. Single-crystal X-ray diffraction of related trifluoromethylated quinoline-phenol Schiff bases has shown how the CF₃ group influences molecular planarity and packing in the solid state. beilstein-journals.org These interactions are crucial for designing crystal structures with specific properties and for understanding ligand-receptor binding. The stabilizing effect of the trifluoromethyl group is also noted for its ability to enhance the stability of compounds, for example, by providing a strong inductive withdrawing effect that can make a molecule less sensitive to atmospheric oxygen. nih.gov

Materials Science and Optoelectronic Applications

Derivatives of 2-(Trifluoromethyl)quinolin-7-ol are emerging as critical components in the development of advanced materials for optoelectronic applications, owing to their unique photophysical properties.

The trifluoromethyl group is widely used as a substituent for ligands in phosphorescent heavy metal complexes. beilstein-journals.orgnih.gov Its ability to enhance electron transport and reduce molecular stacking is beneficial for the development of phosphorescent materials. beilstein-journals.orgnih.gov Lanthanide complexes, for example, are known for their unique luminescent properties. While specific studies on lanthanide complexes with this compound are not prevalent, research on related structures provides insights. For instance, lanthanide complexes with trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides have been synthesized and structurally characterized, demonstrating the coordinating ability of such ligands. nih.gov Similarly, Eu(III) complexes with ligands bearing CF₃ groups have been investigated for their optical properties. mdpi.com

The quinoline scaffold itself is a key component in chemical sensors. Phosphorescent complexes, often based on iridium(III) or ruthenium(II), can act as chemodosimeters for detecting specific analytes. nih.govrsc.orgnih.gov For example, Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines have been studied for their photophysical properties and potential as chemosensors. beilstein-journals.org These compounds exhibit fluorescence quantum yields that are sensitive to solvent polarity, a property that can be exploited for sensing applications. beilstein-journals.orgbeilstein-archives.org

In the field of Organic Light-Emitting Diodes (OLEDs), trifluoromethyl-substituted ligands are crucial for creating efficient and stable phosphorescent emitters. beilstein-archives.org The CF₃ group helps to fine-tune the emission colors of iridium(III) complexes used as dopants in the emissive layer of OLEDs. mdpi.com

Table 1: Performance of OLEDs Utilizing Trifluoromethyl-Substituted Quinoline-Type Ligands This table presents a selection of performance data for OLEDs that incorporate iridium(III) complexes with ligands structurally related to this compound, highlighting the impact of such structures on device efficiency and emission characteristics.

| Complex Type (Ligand) | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Luminous Efficiency (cd/A) | CIE Coordinates (x, y) |

| Ir(III) with benzoylphenylpyridine-CF₃ | Orange-Red | 6.27% | 17.47 | (0.51, 0.48) |

| Ir(III) with benzoylphenylpyridine-CF₃ | Red | 6.62% | 11.43 | (0.61, 0.39) |

| Ir(III) with 4-phenylthieno[3,2-c]quinoline | Red | 22.9% | - | (0.61, 0.36) |

| Ir(III) with 2-(4'-formylphenyl)quinoline | Yellowish-Orange | 1.2% | 3.3 | Not specified |

| Ir(III) with 1-phenylisoquinoline-CF₃ | Deep-Red | >15.0% | - | Not specified |

Data compiled from multiple research sources demonstrating the efficacy of trifluoromethylated ligands in OLED technology. mdpi.comuludag.edu.trrsc.orgresearchgate.net

Photochromic molecules, which can reversibly change their chemical structure and physical properties upon light irradiation, are the foundation of photophysical switching devices. While research directly on this compound for this purpose is limited, related molecular systems offer a proof of concept.

Photochromic dithienylethene-based platinum(II) complexes have been shown to exhibit photoswitchable second-order nonlinear optical (NLO) properties. researchgate.net The switching behavior is due to the light-induced isomerization of the dithienylethene unit, which alters the electronic structure of the entire complex. Such molecules can be organized in polymer films to create materials with a switchable NLO response. researchgate.net The principles demonstrated in these systems could potentially be applied to quinoline derivatives. The investigation of photochromic molecules like spiropyranes and diarylethenes on surfaces is an active area of research for developing molecular-scale switches. fu-berlin.de The stability and photophysical properties endowed by the trifluoromethyl-quinoline scaffold could be advantageous in designing new, robust photochromic systems for advanced molecular electronics and data storage applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(trifluoromethyl)quinolin-7-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of trifluoromethyl-substituted quinolines often leverages regioselective protocols. For example, the "Watering Protocol" (Marull et al., 2004) enables the preparation of 4-trifluoromethyl-2(1H)-quinolinones via hydrolysis of trifluoromethyl intermediates under controlled acidic conditions . Another approach involves TMSCl-mediated recyclization of 3-formylchromones with anilines, which can be adapted for quinoline derivatives by modifying substituent positions . Reaction parameters such as temperature (optimized at 60–80°C) and solvent polarity (e.g., DMF or THF) critically impact regioselectivity and yield. Purity (>97%) is typically confirmed via HPLC (retention time: ~1.25 minutes under SQD-FA05 conditions) .

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- LCMS : Molecular ion peaks (e.g., m/z 742 [M+H]+) and fragmentation patterns verify the molecular weight and substituent arrangement .

- HPLC : Retention times under standardized conditions (e.g., 1.01–1.25 minutes) assess purity and detect byproducts .

- NMR : NMR is critical for confirming trifluoromethyl group integration and electronic environment, while NMR resolves hydroxyl and aromatic proton signals .

- Elemental Analysis : Matches experimental and theoretical C/H/N/F ratios to validate stoichiometry .

Q. What are the key stability considerations for storing this compound, and how does the trifluoromethyl group influence reactivity?

- Methodological Answer : The trifluoromethyl group enhances thermal stability but introduces hydrolytic sensitivity. Storage recommendations include:

- Temperature : –20°C under inert gas (argon or nitrogen) to prevent oxidation .

- Light Exposure : Amber glassware to avoid photodegradation of the quinoline core .

- Moisture Control : Use molecular sieves in sealed containers, as the hydroxyl group at position 7 may participate in hydrogen bonding or acid-base reactions . Reactivity studies suggest the trifluoromethyl group reduces electron density at the quinoline ring, directing electrophilic substitution to positions 5 and 8 .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing additional substituents to this compound?

- Methodological Answer : Regioselective functionalization requires careful choice of catalysts and directing groups. For example:

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration or halogenation to position 5, leveraging the electron-withdrawing trifluoromethyl group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 4 (activated by the hydroxyl group) with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst .

- Protection Strategies : Temporarily protect the 7-hydroxyl group with TBSCl to prevent unwanted side reactions during alkylation .

Q. What mechanistic insights explain contradictory data in the synthesis of this compound derivatives under varying conditions?

- Methodological Answer : Discrepancies in product distribution often arise from competing pathways:

- Acid-Catalyzed vs. Base-Mediated Cyclization : Under acidic conditions (HCl/EtOH), the reaction favors quinoline formation via intramolecular cyclization, while basic conditions (K₂CO₃/DMF) may lead to chromone byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in heterocyclization, whereas nonpolar solvents (toluene) favor dimerization side reactions . Kinetic studies (e.g., monitoring via in-situ IR) are recommended to identify rate-determining steps .

Q. How can researchers investigate the biological interactions of this compound, particularly its potential as a pharmacophore?

- Methodological Answer :

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like DNA gyrase or kinase enzymes, leveraging the hydroxyl group for hydrogen bonding .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS to detect oxidative metabolites (e.g., quinolin-7-ol glucuronides) .

- Fluorogenic Assays : Use 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin to track thiol-adduct formation, indicating potential redox-mediated bioactivity .

Q. What strategies are effective in resolving spectral overlaps or ambiguous signals in the characterization of this compound analogs?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC resolve overlapping aromatic signals by correlating and shifts, particularly for position 3 and 8 protons .

- Isotopic Labeling : Synthesize -enriched analogs to simplify NMR interpretation .

- X-ray Crystallography : Single-crystal analysis unambiguously assigns substituent positions and confirms hydrogen-bonding networks involving the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.